Einecs 303-953-3
CAS No.: 94232-27-6
Cat. No.: VC20293839
Molecular Formula: C18H25N5O7
Molecular Weight: 423.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94232-27-6 |
---|---|
Molecular Formula | C18H25N5O7 |
Molecular Weight | 423.4 g/mol |
IUPAC Name | (2S)-2-aminobutanedioic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
Standard InChI | InChI=1S/C14H18N4O3.C4H7NO4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;5-2(4(8)9)1-3(6)7/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
Standard InChI Key | UIYDNHVEDFNQND-WNQIDUERSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C(C(C(=O)O)N)C(=O)O |
Introduction
Chemical Identity and Regulatory Classification
Nomenclature and Identifiers
EINECS 303-953-3 is a salt formed between L-aspartic acid (an α-amino acid) and 5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diamine, a pyrimidine derivative with a trimethoxyphenyl substituent. Key identifiers include:
Identifier Type | Value |
---|---|
EC Number | 303-953-3 |
CAS Registry Number | 94232-27-6 |
PubChem CID | 44145560 |
DSSTox Substance ID | DTXSID20241155 |
IUPAC Name | (2S)-2-aminobutanedioic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
The compound’s SMILES notation, \text{COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C([C@@H](C(=O)O)N)C(=O)O, confirms its stereochemistry and functional group arrangement .
Regulatory Status under REACH
Structural and Stereochemical Analysis
Molecular Architecture
The compound consists of two distinct moieties:
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L-Aspartic Acid: A dicarboxylic amino acid with one chiral center (-configuration at C2), contributing hydrogen-bonding capacity via its amine and carboxylate groups.
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5-((3,4,5-Trimethoxyphenyl)methyl)pyrimidine-2,4-diamine: A substituted pyrimidine featuring a trimethoxyphenylmethyl group at position 5 and amine groups at positions 2 and 4.
The 2D structure, as depicted in PubChem, highlights the planar pyrimidine ring and the methoxy-substituted aromatic system, which may influence π-π stacking interactions .
Stereochemical Considerations
The L-aspartic acid component introduces a defined stereocenter, rendering the compound enantiomerically pure. Computational descriptors from PubChem indicate one defined atom stereocenter and no undefined stereocenters, critical for assessing its potential bioactivity .
Physicochemical Properties
Computed Physicochemical Parameters
Key properties derived from PubChem’s computational tools include:
Property | Value |
---|---|
Molecular Weight | 423.4 g/mol |
Hydrogen Bond Donors | 5 |
Hydrogen Bond Acceptors | 12 |
Rotatable Bond Count | 8 |
Topological Polar Surface Area | 206 Ų |
LogP (Octanol-Water) | Not Available |
The high polar surface area (206 Ų) suggests limited membrane permeability, aligning with its potential as a hydrophilic compound .
Stability and Reactivity
Synthetic and Industrial Relevance
Hypothesized Applications
Given its structural features, EINECS 303-953-3 may serve as:
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Pharmaceutical Intermediate: The pyrimidine scaffold is prevalent in antiviral and anticancer agents (e.g., trimethoprim analogs).
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Chelating Agent: The carboxylate and amine groups could coordinate metal ions in catalytic or analytical contexts.
Future Research Directions
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Toxicological Profiling: Acute and chronic toxicity studies to establish occupational exposure limits.
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Application-Specific Studies: Screening for antimicrobial, anticancer, or catalytic activity.
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Regulatory Compliance: Completion of REACH registration to clarify commercial viability in the EU.
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